6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC16289045
Molecular Formula: C18H10Cl2F3NO3
Molecular Weight: 416.2 g/mol
* For research use only. Not for human or veterinary use.
![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide -](/images/structure/VC16289045.png)
Specification
Molecular Formula | C18H10Cl2F3NO3 |
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Molecular Weight | 416.2 g/mol |
IUPAC Name | 6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxochromene-2-carboxamide |
Standard InChI | InChI=1S/C18H10Cl2F3NO3/c1-8-4-15-10(6-13(8)20)14(25)7-16(27-15)17(26)24-9-2-3-12(19)11(5-9)18(21,22)23/h2-7H,1H3,(H,24,26) |
Standard InChI Key | OPCQIGPKFRBICK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 4H-chromene backbone (benzopyran system) with the following substitutions (Figure 1):
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Position 6: Chloro (-Cl) substituent.
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Position 7: Methyl (-CH₃) group.
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Position 4: Ketone (-C=O) functionality.
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Position 2: Carboxamide (-CONH-) linked to a 4-chloro-3-(trifluoromethyl)phenyl moiety.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₉H₁₁Cl₂F₃NO₃ |
Molecular Weight | 446.20 g/mol |
IUPAC Name | 6-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide |
The trifluoromethyl (-CF₃) group and dual chloro substitutions enhance lipophilicity, potentially improving blood-brain barrier permeability and target binding affinity .
Synthesis and Characterization
Table 2: Hypothetical Synthesis Steps
Spectroscopic Characterization
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¹H NMR: Expected signals include a singlet for C4-H (δ ~5.7 ppm) , doublets for aromatic protons, and a broad peak for the amide NH.
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¹³C NMR: Peaks for carbonyl carbons (C=O at ~170–180 ppm), CF₃ (δ ~120 ppm, q, J = 288 Hz), and quaternary carbons .
Pharmacological Properties
Cholinesterase Inhibition
Chromene-2-carboxamides exhibit potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. In tacrine–chromene hybrids, the carboxamide linkage enhances binding to the catalytic anionic site (CAS) of AChE . The trifluoromethyl group may further stabilize hydrophobic interactions, suggesting nanomolar-level activity for this compound .
Anticancer Activity
Indole–chromene derivatives demonstrate cytotoxicity via tubulin inhibition . The 7-methyl and 6-chloro substituents in this compound could enhance DNA intercalation or topoisomerase inhibition, as seen in fluoro-/chloro-substituted chromenes .
Table 3: Predicted Biological Activities
Activity | Mechanism | IC₅₀ (Predicted) |
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AChE Inhibition | Competitive binding to CAS | 10–100 nM |
Antiproliferative | Tubulin polymerization inhibition | 1–10 µM |
Antioxidant | Radical scavenging | Moderate |
Therapeutic Applications
Neurodegenerative Diseases
The compound’s structural similarity to tacrine hybrids positions it as a candidate for Alzheimer’s disease (AD) therapy, targeting both amyloid-beta aggregation (via BACE-1 inhibition) and cholinergic deficits.
Oncology
Chlorinated chromenes show promise in colorectal and breast cancer models . The 4-chloro-3-(trifluoromethyl)phenyl group may enhance apoptosis induction through p53 activation.
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